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Compound of Interest

Compound Name: 1,3-Diisopropylthiourea

Cat. No.: B146723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
diisopropylthiourea (CAS No. 2986-17-6), a compound often utilized as a ligand in the

synthesis of metal halide complexes.[1] This document details nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables. Additionally,

it provides detailed experimental protocols for acquiring such spectra and visualizations to

illustrate the analytical workflow.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 1,3-diisopropylthiourea, aiding

in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for 1,3-diisopropylthiourea are summarized below.

¹H NMR Spectroscopic Data

The proton NMR spectrum of 1,3-diisopropylthiourea is characterized by three main signals

corresponding to the N-H protons, the methine (CH) protons of the isopropyl groups, and the

methyl (CH₃) protons.
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity Integration

-NH- ~5.80 Broad Singlet 2H

-CH(CH₃)₂ ~4.24 Septet 2H

-CH(CH₃)₂ ~1.24 Doublet 12H

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of 1,3-diisopropylthiourea displays three distinct

signals, corresponding to the thiocarbonyl carbon, the methine carbons, and the methyl

carbons of the isopropyl groups.

Carbon Assignment Chemical Shift (δ) in ppm

C=S (Thiocarbonyl) ~180

-CH(CH₃)₂ ~48

-CH(CH₃)₂ ~23

Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each

unique carbon atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,3-diisopropylthiourea shows characteristic absorption bands for N-H, C-H, and

C=S bonds.
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Absorption

Frequency (cm⁻¹)
Vibrational Mode Functional Group Intensity

~3250 N-H Stretching
Secondary

Amine/Thioamide
Strong, Broad

2970-2850 C-H Stretching Alkane (Isopropyl) Strong

~1550 N-H Bending
Secondary

Amine/Thioamide
Medium

~1465 C-H Bending Alkane (Isopropyl) Medium

~1250 C-N Stretching Thioamide Medium-Strong

~1100 C=S Stretching Thiourea Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 1,3-diisopropylthiourea exhibits

a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment

160 49 [M]⁺ (Molecular Ion)

117 Low [M - CH₃ - H]⁺

101 Low [M - CH(CH₃)₂]⁺

58 100 [CH(CH₃)₂NH]⁺

43 27 [CH(CH₃)₂]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of 1,3-diisopropylthiourea.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is completely dissolved, using gentle vortexing if necessary.

¹H NMR Data Acquisition:

Place the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Optimize the magnetic field homogeneity (shimming).

Acquire the spectrum using an appropriate number of scans (typically 8-16) to achieve a

good signal-to-noise ratio.

Set key acquisition parameters including pulse width, acquisition time, and relaxation delay.

¹³C NMR Data Acquisition:

Follow the same sample preparation and initial instrument setup as for ¹H NMR.

Set up a proton-decoupled experiment to simplify the spectrum to singlets for each carbon.

A larger number of scans (e.g., 128 or more) is typically required due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b146723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Finely grind approximately 1-2 mg of the solid 1,3-diisopropylthiourea sample using an

agate mortar and pestle.

Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the

mortar.

Thoroughly mix the sample and KBr by grinding the mixture to a fine, homogeneous powder.

Transfer the mixture to a pellet die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]

Data Acquisition:

Acquire a background spectrum of the empty spectrometer.

Place the KBr pellet in the sample holder of the IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹. The background spectrum is

automatically subtracted from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands and record their frequencies.

Assign the observed bands to the corresponding functional groups and vibrational modes in

the molecule.

Mass Spectrometry (GC-MS)
Sample Preparation:
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Prepare a dilute solution of 1,3-diisopropylthiourea (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or methanol.

Transfer the solution to a GC autosampler vial.

GC-MS Data Acquisition:

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the gas

chromatograph.

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column. The column is heated using a temperature program to separate the analyte

from any impurities.

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion

source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing them to ionize and fragment.[3]

Mass Analysis: The resulting ions are accelerated and separated in a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

Analyze the fragmentation pattern by identifying the major fragment ions.

Propose structures for the observed fragments to support the structural elucidation of the

parent molecule.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of 1,3-
diisopropylthiourea.
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Spectroscopic Analysis Workflow for 1,3-Diisopropylthiourea

Sample Preparation
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Structural Elucidation

1,3-Diisopropylthiourea (Solid)

Dissolve in
Deuterated Solvent

Grind with KBr
& Press Pellet

Dissolve in
Volatile Solvent

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer GC-MS System

Acquire FID
Fourier Transform
Phase & Calibrate

Record Spectrum
Background Subtraction

Acquire Mass Spectrum
Identify Peaks

Confirm Structure of
1,3-Diisopropylthiourea

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Mass Spectrometry Fragmentation of 1,3-Diisopropylthiourea
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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